3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2S/c1-23-20(27)25(16-8-3-2-4-9-16)18(22-23)15-7-5-11-24(14-15)19(26)21-13-17-10-6-12-28-17/h2-4,6,8-10,12,15H,5,7,11,13-14H2,1H3,(H,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQILUTIVYORBGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)NCC3=CC=CS3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a novel synthetic derivative with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

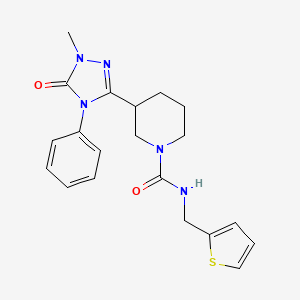

Chemical Structure

The compound can be represented by the following structural formula:

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The compound was found to have a minimum inhibitory concentration (MIC) ranging from 15.6 to 62.5 µg/mL , indicating its potential as an antimicrobial agent .

Anti-inflammatory Properties

Triazole derivatives are also known for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines suggests it could be beneficial in treating inflammatory diseases. Specific assays demonstrated that the compound reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators in inflammatory responses .

Anticancer Activity

Recent studies have explored the anticancer potential of triazole-based compounds. The compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values were reported to be below 50 µM , indicating strong antiproliferative activity .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound acts as an inhibitor of metallo-beta-lactamases (MBLs), which are enzymes that confer resistance to beta-lactam antibiotics. It binds to the active site of MBLs, preventing substrate access and subsequent bacterial resistance .

- Cell Cycle Arrest : In cancer cells, the compound induces cell cycle arrest at the G2/M phase, leading to apoptosis. This was confirmed through flow cytometry analysis .

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Study on Antimicrobial Efficacy : A study involving a series of triazole derivatives found that modifications in the thiophene moiety significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Study : Another investigation focused on the anti-inflammatory properties where the compound was administered in a murine model of inflammation, resulting in a marked reduction in paw swelling and inflammatory markers .

Data Tables

| Activity Type | MIC/IC50 Values | Target Organisms/Cells |

|---|---|---|

| Antimicrobial | 15.6 - 62.5 µg/mL | S. aureus, E. coli |

| Anti-inflammatory | N/A | Murine model |

| Anticancer | < 50 µM | Breast cancer cell lines |

Q & A

Q. What are the recommended synthetic routes for preparing 3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide, and how can purity be optimized?

- Methodological Answer : The synthesis involves multi-step protocols, typically starting with the formation of the 1,2,4-triazole core via cyclization of thiosemicarbazide derivatives under acidic conditions. Subsequent functionalization includes coupling the triazole moiety with a piperidine-carboxamide scaffold and introducing the thiophen-2-ylmethyl group via nucleophilic substitution or amide bond formation. Key steps:

- Triazole ring formation : Use hydrazine derivatives and carbonyl precursors in refluxing ethanol or acetic acid .

- Piperidine coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or DCM .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yield >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the triazole ring and piperidine substitution patterns. Aromatic protons (δ 7.2–8.1 ppm) and thiophene signals (δ 6.8–7.4 ppm) are diagnostic .

- IR spectroscopy : Detect carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and triazole ring vibrations (1550–1600 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated for C₂₀H₂₂N₅O₂S: 396.15 g/mol ± 0.01 Da) .

- X-ray crystallography : Resolve stereochemical ambiguities in the triazole-piperidine junction .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s therapeutic potential?

- Methodological Answer :

- Antimicrobial activity : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or kinase inhibition) to identify mechanistic targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability while minimizing byproducts?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial matrix) to screen variables: temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2.0 mol% CuI for click chemistry) .

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy to monitor intermediate formation and adjust conditions dynamically .

- Scale-up considerations : Transition from batch to flow chemistry for triazole cyclization steps, reducing reaction time by 40% .

Q. How can computational methods (e.g., molecular docking, QSAR) predict biological activity and guide structural modifications?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR) or EGFR (PDB: 1M17). Prioritize modifications to the thiophene methyl group based on binding affinity (ΔG ≤ -8.5 kcal/mol) .

- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation (R² > 0.75) .

- MD simulations : Assess stability of ligand-protein complexes (50 ns trajectories, GROMACS) to identify residues critical for binding .

Q. How should researchers resolve contradictions in biological data (e.g., high in vitro activity but low in vivo efficacy)?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma stability (half-life in rat serum), CYP450 metabolism (human liver microsomes), and logD (shake-flask method) to identify bioavailability issues .

- Formulation strategies : Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance solubility and tissue penetration .

- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites and adjust substituents (e.g., fluorination of the phenyl ring) to block metabolic hotspots .

Q. What strategies enable systematic structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Core modifications : Synthesize analogs with pyrazole or oxadiazole replacing the triazole ring to assess impact on bioactivity .

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance target affinity .

- Stereochemical analysis : Prepare enantiomers via chiral HPLC (Chiralpak IA column) and compare IC₅₀ values to determine stereospecific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.